4β-Hydroxy Cholesterol-d7 4-Acetate
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Overview
Description
4β-Hydroxy Cholesterol-d7 4-Acetate is a deuterium-labeled analogue of 4β-Hydroxy Cholesterol 4-Acetate. This compound is a metabolite of cholesterol and is used extensively in biochemical research, particularly in the study of cholesterol metabolism and its related pathways . The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4β-Hydroxy Cholesterol-d7 4-Acetate typically involves the deuterium labeling of 4β-Hydroxy Cholesterol followed by acetylation. The process begins with the preparation of 4β-Hydroxy Cholesterol, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at specific positions. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4β-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
Scientific Research Applications
4β-Hydroxy Cholesterol-d7 4-Acetate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol metabolites.
Biology: Helps in studying cholesterol metabolism and its role in cellular processes.
Medicine: Used in research related to cholesterol-related diseases and the development of therapeutic agents.
Mechanism of Action
4β-Hydroxy Cholesterol-d7 4-Acetate exerts its effects primarily through its role as a metabolite of cholesterol. It acts as a signaling molecule that regulates cholesterol transporters in peripheral tissues. The compound activates liver X receptors, which are major regulators of lipid metabolism. This activation leads to the repression of cholesterol influx and the induction of cholesterol efflux, thereby maintaining cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
4α-Hydroxycholesterol: Another hydroxylated cholesterol metabolite with similar properties but different stereochemistry.
4β-Hydroxycholesterol: The non-deuterated form of 4β-Hydroxy Cholesterol-d7 4-Acetate.
25-Hydroxycholesterol: A hydroxylated cholesterol metabolite involved in different metabolic pathways.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise analytical measurements. This feature makes it particularly valuable in research settings where accurate quantification of cholesterol metabolites is crucial.
Properties
CAS No. |
1363529-54-7 |
---|---|
Molecular Formula |
C29H48O3 |
Molecular Weight |
451.743 |
IUPAC Name |
[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D |
InChI Key |
CPAJTVKFJMIGFR-XOBJRHKLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |
Synonyms |
(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate; 4β-Acetoxycholest-5-en-3β-ol-d7 |
Origin of Product |
United States |
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